molecular formula C16H8Cl3F3N2 B2412482 4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 956185-41-4

4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B2412482
CAS No.: 956185-41-4
M. Wt: 391.6
InChI Key: LNEXAWOVWZLRIX-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with chlorophenyl and dichlorotrifluoromethylphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The chlorophenyl and dichlorotrifluoromethylphenyl groups are then introduced via electrophilic aromatic substitution reactions.

  • Formation of Pyrazole Ring

      Reactants: Hydrazine and 1,3-diketone.

      Conditions: Reflux in ethanol or another suitable solvent.

      Product: Pyrazole intermediate.

  • Substitution Reactions

      Reactants: Pyrazole intermediate, 2-chlorobenzoyl chloride, and 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride.

      Conditions: Presence of a base such as pyridine or triethylamine.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl and dichlorotrifluoromethylphenyl groups, potentially leading to dechlorination or defluorination.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) under basic conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Dechlorinated or defluorinated products.

    Substitution: Substituted pyrazole derivatives with various nucleophiles.

Scientific Research Applications

4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)-1-phenyl-1H-pyrazole: Lacks the dichlorotrifluoromethyl group, resulting in different chemical and biological properties.

    1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea: Contains a urea group instead of a pyrazole ring, leading to different reactivity and applications.

Uniqueness

4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to its combination of chlorophenyl and dichlorotrifluoromethylphenyl groups attached to a pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3F3N2/c17-12-4-2-1-3-11(12)9-7-23-24(8-9)15-13(18)5-10(6-14(15)19)16(20,21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEXAWOVWZLRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(N=C2)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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